molecular formula C22H29N3O B2540864 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049373-67-2

4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B2540864
CAS RN: 1049373-67-2
M. Wt: 351.494
InChI Key: YWNJPOXJOZYWSS-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a benzamide derivative with a phenylpiperazine moiety. Benzamides and phenylpiperazines are both significant classes of compounds in medicinal chemistry, known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of benzamides and phenylpiperazines. The benzamide portion would have a planar structure due to the conjugation between the benzene ring and the amide group. The phenylpiperazine group is likely to adopt a non-planar conformation .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical for amides, such as hydrolysis. The phenylpiperazine moiety could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility and the presence of aromatic rings could affect its UV/Vis absorption spectrum .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research could focus on elucidating the biological activity of this compound, optimizing its properties for potential therapeutic use, and investigating its mechanism of action .

properties

IUPAC Name

4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-19-9-11-20(12-10-19)22(26)23-13-6-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNJPOXJOZYWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

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